molecular formula C8H14ClNO2 B6276830 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride CAS No. 2763758-57-0

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride

Cat. No.: B6276830
CAS No.: 2763758-57-0
M. Wt: 191.7
InChI Key:
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Description

2-{2-azabicyclo[311]heptan-4-yl}acetic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride typically involves the preparation of the bicyclic core followed by functionalization. One common method involves the reduction of spirocyclic oxetanyl nitriles to form the bicyclic structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable approaches such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method allows for the efficient synthesis of the bicyclic core with high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium (Pd) catalysts for catalytic reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

2763758-57-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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